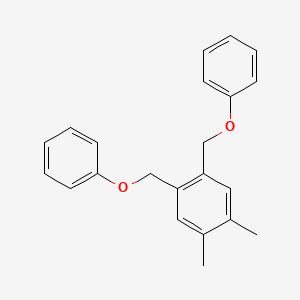
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene: is an organic compound with a complex aromatic structure It consists of a benzene ring substituted with two methyl groups at positions 1 and 2, and two phenoxymethyl groups at positions 4 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethylbenzene (o-xylene) and phenol.
Formation of Phenoxymethyl Groups: The phenol is first converted to phenoxymethyl chloride using formaldehyde and hydrochloric acid.
Substitution Reaction: The phenoxymethyl chloride is then reacted with 1,2-dimethylbenzene in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The phenoxymethyl groups can be reduced to form hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bromine (Br₂) in the presence of a Lewis acid such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 1,2-dimethyl-4,5-bis(carboxymethyl)benzene.
Reduction: Formation of 1,2-dimethyl-4,5-bis(hydroxymethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene involves its interaction with various molecular targets. The phenoxymethyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and other biomolecules. The methyl groups can affect the compound’s hydrophobicity and overall molecular stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethyl-4,5-bis(methoxymethyl)benzene
- 1,2-Dimethyl-4,5-bis(ethoxymethyl)benzene
- 1,2-Dimethyl-4,5-bis(butoxymethyl)benzene
Uniqueness
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which provide distinct electronic and steric properties compared to other alkoxymethyl-substituted benzenes. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
870104-66-8 |
|---|---|
Formule moléculaire |
C22H22O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1,2-dimethyl-4,5-bis(phenoxymethyl)benzene |
InChI |
InChI=1S/C22H22O2/c1-17-13-19(15-23-21-9-5-3-6-10-21)20(14-18(17)2)16-24-22-11-7-4-8-12-22/h3-14H,15-16H2,1-2H3 |
Clé InChI |
QLKUIVKBBIYKOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)COC2=CC=CC=C2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)
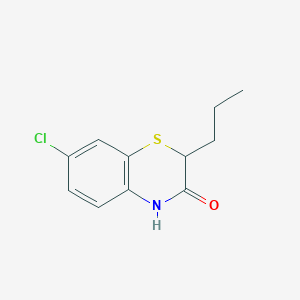

![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)
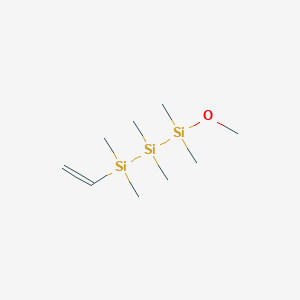
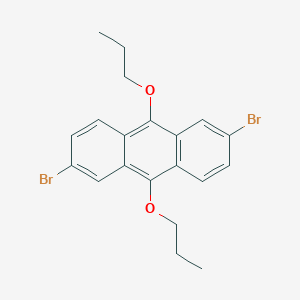
![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)
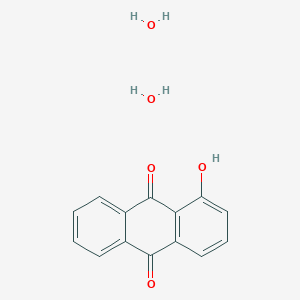

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
